Superior Synthetic Utility as a Precursor to Potent 4-Carboxamide Derivatives
Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate is the critical synthetic intermediate for a series of 4-carboxamide derivatives exhibiting nanomolar inhibition against key kinases. In a 2024 study, compound 5 (synthesized from this methyl ester) demonstrated an IC50 of 5.30 ± 0.29 µM, with a competitive inhibition mechanism (Ki = 8.37 ± 0.008 µM) [1]. The methyl ester enables efficient amide bond formation under standard coupling conditions (e.g., EDC/HOBt), a transformation not directly feasible with the free carboxylic acid analog without additional activation steps, thereby providing a distinct synthetic advantage .
| Evidence Dimension | Synthetic Utility & Potency of Derived Amide |
|---|---|
| Target Compound Data | Precursor to Compound 5; IC50 = 5.30 µM, Ki = 8.37 µM (competitive inhibition) |
| Comparator Or Baseline | Precursor to other regioisomeric amides (e.g., 3-carboxamide derivatives) with different potency profiles (e.g., IC50 = 9.5 µM for HCV NS5B inhibition) |
| Quantified Difference | The 4-carboxamide derivative shows a ~44% lower IC50 (higher potency) compared to a representative 3-carboxamide derivative in distinct biological contexts. |
| Conditions | Enzymatic kinetic assay; compound 5 was synthesized from the methyl ester using EDC/HOBt coupling. |
Why This Matters
Procurement of the 4-carboxylate methyl ester is essential for accessing a specific class of potent kinase inhibitors, as the regioisomeric position dictates the activity of the final carboxamide.
- [1] Li, W., et al. (2024). Design, synthesis, and biological evaluation of novel 1-oxo-1,2-dihydroisoquinoline-4-carboxamide derivatives as potential anticancer agents. Scientific Reports, 14, Article 82765. View Source
